Benzyltriethylammonium iodide

Descripción general

Descripción

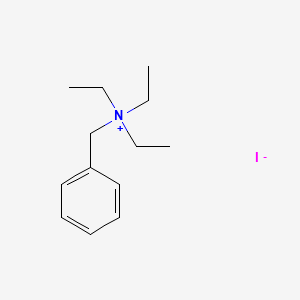

Benzyltriethylammonium iodide is an organic compound with the chemical formula C13H22IN. It is a quaternary ammonium salt, characterized by the presence of a benzyl group attached to a triethylammonium ion. This compound is known for its white crystalline solid appearance and high solubility in water, alcohols, and ethers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyltriethylammonium iodide can be synthesized through a quaternization reaction. The process involves the reaction of benzyl bromide with triethylamine in an anhydrous solvent such as acetonitrile at low temperatures. The reaction mixture is then treated with sodium iodide to replace the bromide ion with an iodide ion, forming this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of acetone as a solvent has been reported to lower the reaction temperature and improve energy efficiency .

Análisis De Reacciones Químicas

Phase-Transfer Catalyzed Nucleophilic Substitution Reactions

BTEAI enhances nucleophilic substitution reactions by transferring anions (e.g., iodide, cyanide) from the aqueous phase to the organic phase. This mechanism is critical in reactions such as:

-

Alkylation of active methylene compounds : BTEAI enables the C-alkylation of substrates like phenylacetonitrile, forming products such as 2-phenylbutyronitrile .

-

Displacement reactions : For example, iodide ions in BTEAI can be exchanged with other nucleophiles (e.g., CN⁻, OH⁻) in biphasic systems, accelerating reactions like the hydrolysis of alkyl halides .

Mechanistic Insight :

The quaternary ammonium cation forms an ion pair with the nucleophile, solubilizing it in the organic phase. This "naked" anion exhibits heightened reactivity due to reduced solvation .

Oxidation Reactions

BTEAI participates in oxidation processes by stabilizing reactive intermediates or transferring oxidizing agents:

-

Electrochemical applications : In perovskite-based zinc batteries, BTEAI derivatives (e.g., (BzTEA)₂TeI₆) enable multi-electron redox reactions, leveraging iodide’s redox activity in chloride-containing electrolytes .

-

Halogenation : While not directly reported for BTEAI, analogous quaternary ammonium salts (e.g., benzyltrimethylammonium tribromide) are used to oxidize diols to carbonyl compounds.

Reduction Reactions

BTEAI’s iodide ion can act as a reducing agent in specific contexts:

-

Carbanion generation : In acetonitrile, BTEAI facilitates reduction processes yielding carbanion intermediates, which are pivotal in radical-mediated reactions.

Comparison with Similar Catalysts

The efficacy of BTEAI is influenced by cation size and counterion mobility. Below is a comparison with related PTCs:

| Catalyst | Anion Mobility | Typical Applications |

|---|---|---|

| Benzyltriethylammonium iodide | High (I⁻) | Nucleophilic substitutions, redox |

| Benzyltriethylammonium chloride | Moderate (Cl⁻) | Alkylation, condensations |

| Tetrabutylammonium bromide | High (Br⁻) | Oxidations, SN2 reactions |

Synthetic Protocols and Conditions

-

Solubility : BTEAI is soluble in polar aprotic solvents (e.g., acetonitrile, dichloromethane) and water, enabling versatile use in biphasic systems .

-

Temperature : Reactions typically proceed at 40–100°C, with optimal activity at 60–80°C .

-

Workup : Post-reaction, BTEAI is often removed via aqueous extraction or column chromatography .

Environmental and Industrial Relevance

Aplicaciones Científicas De Investigación

Organic Synthesis

Phase Transfer Catalysis

Benzyltriethylammonium iodide is widely recognized for its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. This capability allows reactions that would otherwise be inefficient or impossible under standard conditions to proceed effectively. It is employed in nucleophilic substitution reactions and has been adapted for various types of organic reactions, including oxidation and reduction processes .

Table 1: Common Reactions Utilizing this compound

| Reaction Type | Description | Example Applications |

|---|---|---|

| Nucleophilic Substitution | Enhances reaction efficiency by transferring reactants between phases | Synthesis of pharmaceuticals |

| Oxidation | Converts alcohols to carbonyl compounds | Synthesis of aldehydes and ketones |

| Reduction | Facilitates the formation of carbanions | Organic synthesis pathways |

Biological Applications

Cell Membrane Studies

In biological research, this compound has been utilized to study cell membranes. It aids in the transport of ions and small molecules across lipid membranes, which is crucial for understanding drug delivery mechanisms and cellular uptake processes .

Impact on Cellular Processes

This compound influences various cellular activities, including cell signaling pathways and gene expression. For instance, it has been shown to interact with bacterial membrane proteins, affecting their function and potentially altering metabolic processes within the cells.

Electrochemical Sensors

This compound plays a significant role in the development of electrochemical sensors. Its properties enhance the sensitivity and selectivity of detection methods used in environmental monitoring and biochemical analysis. The compound can improve the performance of sensors by facilitating electron transfer processes .

Corrosion Inhibition

Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for metals, particularly in acidic environments. It has been found to significantly reduce corrosion rates in steel when exposed to phosphoric acid solutions. This application is particularly relevant in industrial settings where metal integrity is critical .

Surface Modification

The compound is also applied in surface modification techniques to enhance material properties such as hydrophobicity and biocompatibility. This is particularly important in biomedical engineering, where modified surfaces can improve the performance of implants and other medical devices .

Case Studies

Several case studies illustrate the diverse applications of this compound:

-

Case Study 1: Phase Transfer Catalysis

A study demonstrated that using this compound as a phase transfer catalyst improved the yield of a nucleophilic substitution reaction by over 50%, showcasing its efficiency in organic synthesis. -

Case Study 2: Corrosion Inhibition

Research conducted on carbon steel exposed to phosphoric acid revealed that this compound reduced corrosion rates by up to 70%, indicating its potential use in industrial applications where metal protection is necessary. -

Case Study 3: Biological Interaction

An investigation into the interaction of this compound with bacterial membranes showed that it could disrupt membrane integrity at certain concentrations, leading to altered metabolic activity in bacterial cells.

Mecanismo De Acción

The mechanism of action of benzyltriethylammonium iodide primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The benzyl group enhances its lipophilicity, allowing it to interact with organic substrates, while the triethylammonium ion provides the necessary ionic character for solubility in aqueous phases .

Comparación Con Compuestos Similares

- Benzyltrimethylammonium iodide

- Benzyltriethylammonium chloride

- Benzyltriethylammonium bromide

Comparison: Benzyltriethylammonium iodide is unique due to its iodide ion, which can be advantageous in certain nucleophilic substitution reactions. Compared to its chloride and bromide counterparts, the iodide ion is a better leaving group, making this compound more reactive in these reactions .

Actividad Biológica

Benzyltriethylammonium iodide (BTEAI) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article synthesizes available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

BTEAI has the molecular formula CHI and a molecular weight of 305.22 g/mol. It is classified as a biochemical reagent and is often utilized in life sciences research due to its ability to interact with various biological systems .

BTEAI exhibits a range of biological activities through multiple mechanisms:

- Antimicrobial Activity : BTEAI has demonstrated efficacy against various pathogens, including bacteria, fungi, and viruses. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .

- Cell Cycle Regulation : Research indicates that BTEAI influences cell cycle progression, potentially through modulation of signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .

- Neuronal Signaling : BTEAI interacts with several neurotransmitter receptors, including adrenergic and GABA receptors, which may contribute to its neuroprotective effects .

Biological Activities

The following table summarizes the key biological activities attributed to BTEAI:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against a broad spectrum of pathogens including bacteria and viruses. |

| Anticancer | Induces apoptosis in cancer cell lines through modulation of apoptotic pathways. |

| Anti-inflammatory | Modulates immune responses by affecting cytokine production and signaling. |

| Neuroprotective | Exhibits protective effects in neuronal cells, potentially reducing neurotoxicity. |

| Membrane Transport Modulation | Influences ion channel activity and membrane transport processes. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of BTEAI against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antiseptic agent .

- Cancer Research : In vitro studies on various cancer cell lines revealed that BTEAI induces apoptosis via the activation of caspase pathways. The compound was shown to significantly reduce cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cells at concentrations above 100 µM .

- Neuroprotective Effects : Research involving neuronal cell cultures indicated that BTEAI protects against oxidative stress-induced damage. The compound reduced reactive oxygen species (ROS) levels and preserved mitochondrial integrity, highlighting its potential for treating neurodegenerative diseases .

- Inflammatory Response Modulation : BTEAI was shown to downregulate pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammation .

Safety and Toxicity

While BTEAI exhibits promising biological activities, safety assessments are crucial for therapeutic applications. Toxicological studies suggest that at high doses (≥ 250 mg/kg), BTEAI can cause adverse effects such as lethargy and respiratory distress in animal models . However, lower doses have been associated with minimal toxicity, making it a candidate for further investigation in clinical settings.

Propiedades

IUPAC Name |

benzyl(triethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.HI/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLJBISFJGEYMT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968828 | |

| Record name | N-Benzyl-N,N-diethylethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-94-2 | |

| Record name | Benzenemethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriethylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5400-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-diethylethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.